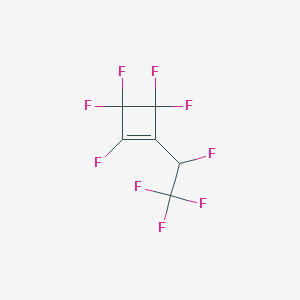
1,3,3,4,4-Pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,4-Pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene is a fluorinated cyclobutene derivative. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to solvents, and low reactivity under normal conditions.
Preparation Methods
The synthesis of 1,3,3,4,4-Pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene typically involves the fluorination of cyclobutene derivatives. One common method includes the reaction of cyclobutene with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,3,3,4,4-Pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,3,4,4-Pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Fluorinated compounds are often used in biological research due to their ability to interact with biological molecules in unique ways. This compound can be used to study enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are important in medicinal chemistry for the development of pharmaceuticals. This compound can be used as a precursor for the synthesis of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: In industrial applications, this compound can be used in the production of specialty polymers, coatings, and surfactants due to its chemical stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which 1,3,3,4,4-Pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene exerts its effects depends on its specific application. In chemical reactions, its high fluorine content makes it a strong electrophile, allowing it to participate in various electrophilic addition and substitution reactions. In biological systems, its fluorinated structure can enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways and molecular targets.
Comparison with Similar Compounds
1,3,3,4,4-Pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene can be compared with other fluorinated compounds such as:
Perfluoroisobutene: Similar in its high fluorine content and reactivity, but differs in its structure and specific applications.
Pentafluorophenol: Another highly fluorinated compound, used primarily in organic synthesis and peptide coupling reactions.
2,2,3,3,3-Pentafluoro-1-propanol: Used in various chemical reactions and as a solvent, with different physical and chemical properties compared to the cyclobutene derivative.
The uniqueness of this compound lies in its cyclobutene core and the specific arrangement of fluorine atoms, which confer distinct reactivity and stability characteristics.
Properties
CAS No. |
61898-36-0 |
|---|---|
Molecular Formula |
C6HF9 |
Molecular Weight |
244.06 g/mol |
IUPAC Name |
1,3,3,4,4-pentafluoro-2-(1,2,2,2-tetrafluoroethyl)cyclobutene |
InChI |
InChI=1S/C6HF9/c7-2-1(3(8)6(13,14)15)4(9,10)5(2,11)12/h3H |
InChI Key |
RHJWLZLXFPHOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)F)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















